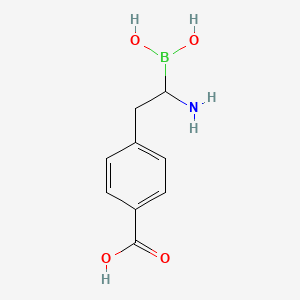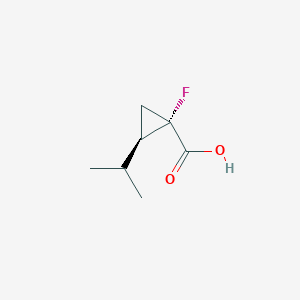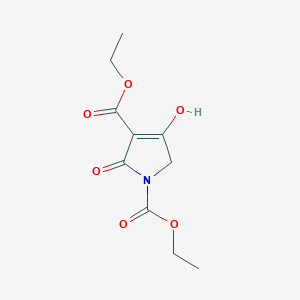
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with hydroxyl, oxo, and diethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester typically involves multicomponent reactions. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. The reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes . Another method involves the use of N-tritylated acrylamide as a starting material, followed by the formation of zinc (II) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and catalysis in organic solvents like ethanol suggests that scalable production could be achieved through optimization of these reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase and exhibit antibacterial activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
What sets 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO6 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
diethyl 3-hydroxy-5-oxo-2H-pyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO6/c1-3-16-9(14)7-6(12)5-11(8(7)13)10(15)17-4-2/h12H,3-5H2,1-2H3 |
InChI Key |
RKOMVSDMVTUBDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1=O)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



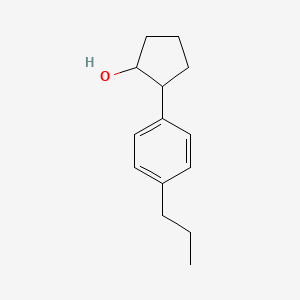
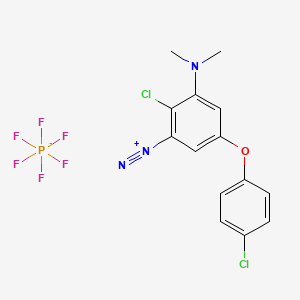
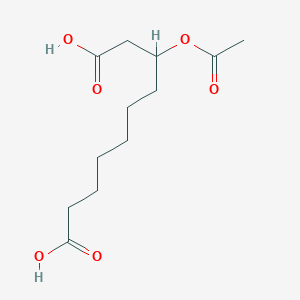
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)





